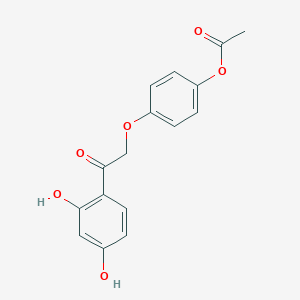
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- exerts its effects through various mechanisms. In medicine, it has been found to inhibit the activity of enzymes that are involved in the inflammatory response. It also scavenges free radicals that are produced during oxidative stress. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- acts as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.
Biochemische Und Physiologische Effekte
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, it has been used as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields such as medicine, biotechnology, and material science. Its limitations include its complex synthesis method and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-. In medicine, further studies are needed to explore its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, further research is needed to explore its potential applications as a precursor for the synthesis of various organic compounds. In material science, further studies are needed to explore its potential applications as a polymer material.
Conclusion:
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has potential applications in various fields such as medicine, biotechnology, and material science. Its synthesis method involves the reaction of various chemical reagents. It exerts its effects through various mechanisms and has various biochemical and physiological effects. Its advantages include its potential applications in various fields, while its limitations include its complex synthesis method and the need for specialized equipment and expertise. There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-, which include exploring its potential applications in medicine, biotechnology, and material science.
Synthesemethoden
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,4-dihydroxybenzaldehyde with 4-acetoxyphenylboronic acid in the presence of palladium catalyst to form 2-(4-acetyloxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide to form Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and material science. In medicine, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to possess anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of cancer cells. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been used as a precursor for the synthesis of various organic compounds. In material science, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have potential applications as a polymer material.
Eigenschaften
CAS-Nummer |
137987-93-0 |
|---|---|
Produktname |
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- |
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
[4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]phenyl] acetate |
InChI |
InChI=1S/C16H14O6/c1-10(17)22-13-5-3-12(4-6-13)21-9-16(20)14-7-2-11(18)8-15(14)19/h2-8,18-19H,9H2,1H3 |
InChI-Schlüssel |
OQTIVEVHHWLUFX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Andere CAS-Nummern |
137987-93-0 |
Synonyme |
[4-[2-(2,4-dihydroxyphenyl)-2-oxo-ethoxy]phenyl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



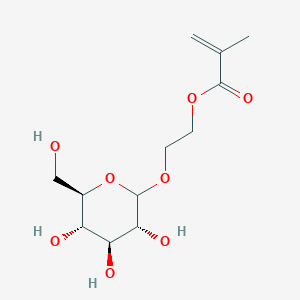
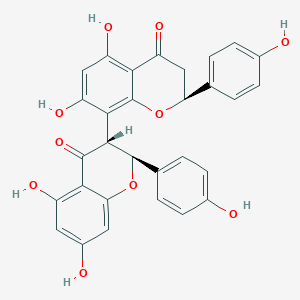

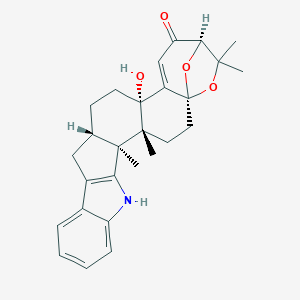
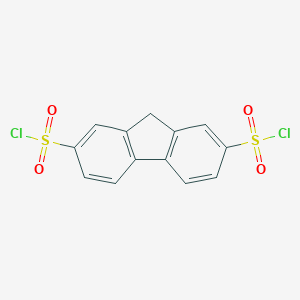
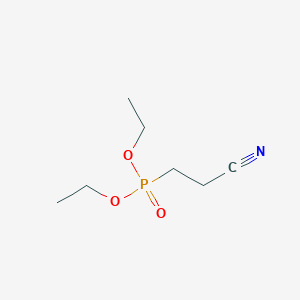
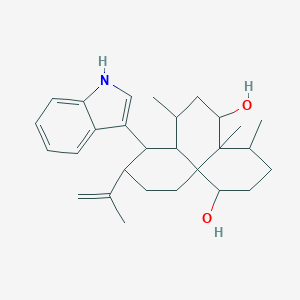
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
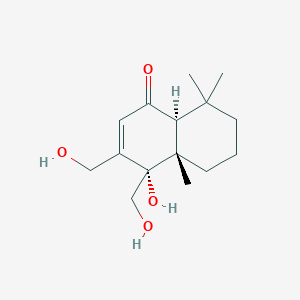

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
